ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(7-chloro-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
- Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)ethoxy]benzoate}
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
Uniqueness
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its dimethoxy and benzoate groups contribute to its reactivity and potential bioactivity, setting it apart from other similar compounds .
Biological Activity
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O5, with a molecular weight of approximately 357.4 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.
- Esterification : The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Enzyme Inhibition
Research indicates that compounds related to the quinazolinone structure exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : this compound has been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies report IC50 values ranging from 0.077 to 50.080 μM for related compounds, indicating potent activity compared to established drugs such as donepezil and rivastigmine .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress-related conditions. Quinazolinone derivatives have been studied for their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces AChE activity in human recombinant models. These findings suggest its potential as a therapeutic agent in Alzheimer's disease management.
- Molecular Docking Studies : Molecular docking studies reveal that the compound binds effectively to the active site of AChE, indicating a competitive inhibition mechanism. The binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site .
- Structure-Activity Relationship (SAR) : Recent studies on SAR highlight that modifications on the quinazolinone scaffold can enhance biological activity. For instance, substituents that increase lipophilicity have been associated with improved enzyme inhibition properties .
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25) |
InChI Key |
DZFJPHRHOHNZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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